molecular formula C6H14ClNS B6274932 azepane-4-thiol hydrochloride CAS No. 2731013-92-4

azepane-4-thiol hydrochloride

Cat. No.: B6274932
CAS No.: 2731013-92-4
M. Wt: 167.7
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Description

Azepane-4-thiol hydrochloride is a heterocyclic organic compound featuring a seven-membered azepane ring (containing one nitrogen atom) with a thiol (-SH) group at the 4-position, formulated as a hydrochloride salt. Thiol-containing compounds are notable for their nucleophilicity, redox activity, and ability to form disulfide bonds, which may influence applications in drug design or material science .

Properties

CAS No.

2731013-92-4

Molecular Formula

C6H14ClNS

Molecular Weight

167.7

Purity

91

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azepane-4-thiol hydrochloride typically involves the cyclization of appropriate precursors. One common method is the nucleophilic ring opening of aziridines followed by cyclization. For instance, the reaction of N-tosylaziridine with a thiol under basic conditions can yield azepane-4-thiol, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials such as hexamethylene diamine. The process includes partial hydrogenolysis followed by thiolation and subsequent conversion to the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: Azepane-4-thiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.

    Reduction: The compound can be reduced to yield the corresponding thiol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products:

Scientific Research Applications

Azepane-4-thiol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of azepane-4-thiol hydrochloride involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various therapeutic effects. The compound’s ability to undergo redox reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Comparison with Similar Azepane Derivatives

Structural and Functional Group Analysis

The table below compares azepane-4-thiol hydrochloride with structurally related azepane-based hydrochlorides from the provided evidence:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Features Potential Applications
This compound* -SH at C4 C₆H₁₂NS·HCl 169.69 (theoretical) Nucleophilic thiol, acidic proton Drug intermediates, catalysis
2-(Azepan-4-yl)acetamide HCl Acetamide at C4 C₈H₁₇ClN₂O 192.69 Polar amide group Neurological research, APIs
4-(Trifluoromethyl)Azepan-4-ol HCl -CF₃ and -OH at C4 C₇H₁₃F₃NO·HCl 235.64 Lipophilic CF₃, hydrogen-bonding -OH Agrochemicals, fluorinated probes
4-Azepanol hydrochloride -OH at C4 C₆H₁₃NO·HCl 151.63 Hydrophilic alcohol Solubility enhancers, synthons

*Note: Theoretical values for this compound are calculated based on structural analogs.

Key Comparative Insights

Functional Group Reactivity
  • Thiol (-SH) vs. Alcohol (-OH) : The thiol group in this compound is more nucleophilic and acidic (pKa ~10) compared to alcohols (pKa ~16–19), enabling unique reactivity in disulfide bond formation or metal chelation .
  • Trifluoromethyl (-CF₃) : The electron-withdrawing -CF₃ group in enhances metabolic stability and lipophilicity, traits absent in the thiol variant but critical for blood-brain barrier penetration in CNS drugs .
  • Acetamide (-CONH₂) : The polar amide in improves water solubility and hydrogen-bonding capacity, which may favor pharmacokinetic profiles in APIs .
Physicochemical Properties
  • Solubility: The hydrochloride salt form enhances aqueous solubility across all analogs. However, the thiol group’s lower polarity compared to -OH or -CONH₂ may reduce solubility relative to 4-azepanol HCl or 2-(azepan-4-yl)acetamide HCl .
  • Stability : Thiols are prone to oxidation, necessitating inert storage conditions (e.g., nitrogen atmosphere), whereas -OH and -CF₃ analogs (–10) are more stable at room temperature .
Pharmacological Potential
  • Thiol-Specific Applications: this compound could serve as a cysteine protease inhibitor or heavy metal scavenger, leveraging thiol reactivity. In contrast, 4-azepanol HCl () may act as a solubilizing excipient due to its hydrophilic -OH group .
  • Fluorinated Derivatives : The -CF₃ analog () is suited for agrochemicals or PET imaging probes due to enhanced stability and bioavailability .

Q & A

Q. What are the established synthetic routes for azepane-4-thiol hydrochloride, and what reaction conditions optimize yield?

this compound is typically synthesized via nucleophilic substitution or thiol-ene "click chemistry" reactions. Key steps include:

  • Cyclization of precursors (e.g., azepane derivatives) with thiolating agents like thiourea or Lawesson’s reagent under anhydrous conditions.
  • Acidic workup (e.g., HCl) to form the hydrochloride salt. Optimization involves controlling temperature (40–80°C), solvent polarity (e.g., THF or DMF), and stoichiometry of reactants to minimize byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

  • HPLC : Use a C18 column with a mobile phase of phosphate buffer-methanol (70:30) and UV detection at ~207 nm for quantification .
  • NMR : 1^1H and 13^13C NMR in D2_2O or DMSO-d6_6 to confirm azepane ring conformation and thiol proton environment.
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What factors influence the stability of this compound in solution?

Stability is pH-dependent:

  • Acidic conditions (pH < 3) prevent thiol oxidation but may promote hydrolysis.
  • Neutral/basic conditions require antioxidants (e.g., ascorbic acid) and inert atmospheres (N2_2) to avoid disulfide formation. Long-term storage: lyophilized solid at -20°C in amber vials .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., neuraminidase) by targeting thiol groups’ affinity for metal ions or cysteine residues.
  • MD Simulations : Analyze conformational stability in aqueous environments using GROMACS, focusing on protonation states of the azepane ring under physiological pH .

Q. What experimental strategies resolve contradictions in reported pharmacological data for this compound?

  • Protocol Harmonization : Standardize assay conditions (e.g., cell lines, incubation time) across studies.
  • Purity Verification : Use orthogonal methods (HPLC, NMR) to rule out impurities as confounding factors.
  • Meta-Analysis : Compare dose-response curves and statistical significance thresholds from multiple studies to identify outliers .

Q. How can researchers design assays to evaluate this compound’s enzyme inhibition kinetics?

  • Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) with real-time fluorescence monitoring.
  • IC50_{50} Determination : Perform dose-response experiments in triplicate, using nonlinear regression (GraphPad Prism) to calculate inhibition constants.
  • Control Experiments : Include thiol-blocking agents (e.g., N-ethylmaleimide) to confirm specificity .

Q. What methodologies are effective for detecting and quantifying impurities in this compound batches?

  • HPLC-UV/Vis : Develop gradient elution protocols to separate impurities (e.g., disulfide dimers) based on retention time differences.
  • LC-MS/MS : Identify trace contaminants (e.g., oxidation byproducts) via high-resolution mass spectrometry.
  • Reference Standards : Use certified impurities (e.g., azepane-4-disulfide) for calibration .

Methodological Considerations

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

  • Validation : Cross-check docking results with mutagenesis studies (e.g., cysteine-to-serine substitutions in target enzymes).
  • Solvent Effects : Simulate explicit solvent models in MD simulations to account for hydration dynamics.
  • Experimental Replication : Repeat assays under varied conditions (e.g., ionic strength) to identify hidden variables .

Q. What are best practices for synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Parallel Synthesis : Use automated reactors to systematically vary substituents (e.g., alkyl chains on the azepane ring).
  • Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Purification : Employ flash chromatography with silica gel or RP-HPLC for high-purity intermediates .

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